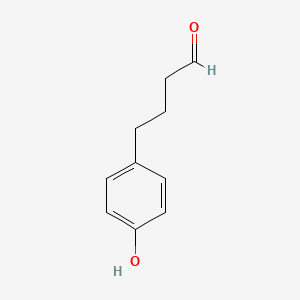

4-(4-Hydroxyphenyl)butanal

描述

Structure

3D Structure

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC 名称 |

4-(4-hydroxyphenyl)butanal |

InChI |

InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |

InChI 键 |

YQBZVDHUSBTCJH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CCCC=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Raspberry Ketone in Adipocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raspberry ketone (RK), a phenolic compound primarily found in red raspberries, has garnered significant attention for its potential anti-obesity effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of raspberry ketone in adipocytes. We delve into its effects on lipolysis, adipogenesis, and the intricate signaling pathways that mediate these processes. This document synthesizes findings from key in vitro studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation. Adipocytes, the primary cells of adipose tissue, play a central role in energy storage and metabolism. Modulating adipocyte function, particularly promoting lipolysis (the breakdown of stored fats) and inhibiting adipogenesis (the formation of new fat cells), represents a key therapeutic strategy for obesity and related metabolic disorders. Raspberry ketone (4-(4-hydroxyphenyl) butan-2-one) has emerged as a natural compound of interest due to its structural similarity to capsaicin and synephrine, molecules known to influence lipid metabolism.[1] This guide will explore the multifaceted mechanisms by which raspberry ketone exerts its effects on adipocytes at the molecular level.

Effects on Lipolysis and Fatty Acid Oxidation

Raspberry ketone has been demonstrated to significantly enhance lipolysis and fatty acid oxidation in adipocytes.[2][3] This action is primarily attributed to its influence on key lipolytic enzymes and signaling pathways.

Upregulation of Lipolytic Gene Expression

Studies have shown that raspberry ketone treatment of 3T3-L1 adipocytes leads to a significant increase in the mRNA expression of crucial genes involved in lipolysis and fatty acid oxidation.[4][5] Notably, the expression of Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), the rate-limiting enzymes in triglyceride hydrolysis, is upregulated.[4][5] Furthermore, the expression of Carnitine Palmitoyltransferase 1B (CPT1B), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation, is also increased.[4][5]

Translocation of Hormone-Sensitive Lipase (HSL)

Beyond increasing gene expression, raspberry ketone has been shown to promote the translocation of HSL from the cytosol to lipid droplets in rat epididymal fat cells.[1] This relocalization is a critical step for HSL to access and hydrolyze stored triglycerides, thereby augmenting norepinephrine-induced lipolysis.[1]

Quantitative Data on Lipolysis and Gene Expression

The following table summarizes the quantitative effects of raspberry ketone on lipolysis and the expression of related genes in 3T3-L1 adipocytes.

| Parameter | Cell Line | Raspberry Ketone Concentration | Incubation Time | Fold Change vs. Control | Reference |

| Lipolysis | 3T3-L1 | 10 µM | Not Specified | Significant Increase | [2] |

| ATGL mRNA | 3T3-L1 | 10 µM | 8 days | ~1.8 | [4] |

| HSL mRNA | 3T3-L1 | 10 µM | 8 days | ~2.0 | [4] |

| CPT1B mRNA | 3T3-L1 | 10 µM | 8 days | ~2.2 | [4] |

Inhibition of Adipogenesis and Lipogenesis

In addition to promoting fat breakdown, raspberry ketone also impedes the formation and maturation of new adipocytes (adipogenesis) and the synthesis of new fatty acids (lipogenesis).

Downregulation of Adipogenic Transcription Factors

The process of adipogenesis is orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) being the master regulators. Raspberry ketone treatment of 3T3-L1 pre-adipocytes has been shown to significantly suppress the expression of both PPARγ and C/EBPα.[4][6][7] This, in turn, leads to the downregulation of their target genes, such as adipocyte fatty acid-binding protein 2 (aP2), which is crucial for fatty acid uptake and storage.[4]

Reduction of Lipogenic Gene Expression

Consistent with its anti-adipogenic effects, raspberry ketone also reduces the mRNA levels of key lipogenic enzymes, including Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).[4] This indicates a coordinated suppression of both the formation of new fat cells and the synthesis of lipids within them.

Quantitative Data on Adipogenic and Lipogenic Gene Expression

The table below presents the quantitative impact of raspberry ketone on the expression of genes involved in adipogenesis and lipogenesis in 3T3-L1 cells.

| Gene | Cell Line | Raspberry Ketone Concentration | Incubation Time | Fold Change vs. Control | Reference |

| PPARγ mRNA | 3T3-L1 | 10 µM | 8 days | ~0.6 | [4] |

| C/EBPα mRNA | 3T3-L1 | 10 µM | 8 days | ~0.5 | [4] |

| aP2 mRNA | 3T3-L1 | 10 µM | 8 days | ~0.4 | [4] |

| ACC1 mRNA | 3T3-L1 | 10 µM | 8 days | ~0.7 | [4] |

| FASN mRNA | 3T3-L1 | 10 µM | 8 days | ~0.6 | [4] |

| SCD1 mRNA | 3T3-L1 | 10 µM | 8 days | ~0.5 | [4] |

Core Signaling Pathways

The effects of raspberry ketone on adipocyte metabolism are mediated by a complex network of signaling pathways. Key pathways identified include the AMPK signaling cascade and the regulation of autophagy.

Activation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Studies suggest that raspberry ketone can activate AMPKα.[8][9] This activation is thought to be a central mechanism through which raspberry ketone enhances fatty acid oxidation and promotes the "browning" of white adipose tissue, a process that increases energy expenditure.[8][9][10]

Modulation of Autophagy

Autophagy is a cellular process involved in the degradation and recycling of cellular components. Recent evidence suggests that raspberry ketone may induce the browning of white adipocytes by suppressing autophagy.[10][11] Treatment with raspberry ketone has been shown to decrease the expression of autophagy-related proteins like Atg12 and LC3B, while increasing the levels of p62.[6][7][10][11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by raspberry ketone in adipocytes.

Caption: Raspberry Ketone's influence on AMPK activation, autophagy suppression, and promotion of lipolysis and WAT browning.

Caption: Inhibition of adipogenesis and lipogenesis by Raspberry Ketone through downregulation of key transcription factors.

Experimental Protocols

This section provides an overview of the standard methodologies used in the cited research to investigate the effects of raspberry ketone on adipocytes.

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 pre-adipocytes are the most commonly used cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, cells are maintained in DMEM with 10% FBS, with media changes every 2 days. Mature adipocytes are typically used for experiments between days 8 and 12 of differentiation.

Lipolysis Assay

-

Principle: Lipolysis is assessed by measuring the amount of glycerol released from adipocytes into the culture medium.

-

Procedure:

-

Mature adipocytes are washed with phosphate-buffered saline (PBS) and incubated in a serum-free medium containing a specified concentration of raspberry ketone.

-

A positive control, such as isoproterenol (a β-adrenergic agonist), is often included to stimulate maximal lipolysis.

-

After the incubation period (typically 1-24 hours), the culture medium is collected.

-

The glycerol concentration in the medium is quantified using a commercial glycerol assay kit, which typically involves an enzymatic reaction leading to a colorimetric or fluorometric output measured by a spectrophotometer or plate reader.[12]

-

Caption: A generalized workflow for conducting a lipolysis assay in adipocytes.

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of target genes.

-

Procedure:

-

Total RNA is extracted from raspberry ketone-treated and control adipocytes using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for qRT-PCR with gene-specific primers for the target genes (e.g., PPARγ, C/EBPα, HSL, ATGL) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.[13]

-

Protein Analysis (Western Blotting)

-

Principle: Western blotting is employed to detect and quantify the protein levels of specific targets.

-

Procedure:

-

Adipocytes are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[14]

-

The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[14]

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PPARγ, HSL, p-AMPK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH, or total protein).[15][16]

-

Conclusion

The available scientific evidence strongly suggests that raspberry ketone exerts multiple effects on adipocytes that collectively contribute to a favorable metabolic profile. Its ability to concurrently stimulate lipolysis and fatty acid oxidation while inhibiting adipogenesis and lipogenesis highlights its potential as a multi-target agent for the management of obesity. The core mechanisms appear to involve the modulation of key transcription factors like PPARγ and C/EBPα, the activation of the AMPK signaling pathway, and the regulation of autophagy. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics for metabolic diseases. Further in vivo studies are warranted to fully elucidate the physiological relevance of these findings.

References

- 1. Anti-obese action of raspberry ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raspberry promotes brown and beige adipocyte development in mice fed high-fat diet through activation of AMP-activated protein kinase (AMPK) α1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Raspberry promotes brown and beige adipocyte development in mice fed high-fat diet through activation of AMP-activated protein kinase (AMPK) α1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Raspberry ketone induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zen-bio.com [zen-bio.com]

- 13. Frontiers | Reduced Body Fat and Epididymal Adipose Apelin Expression Associated With Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Weight Gain Prevention in High-Fat-Diet Fed Mice [frontiersin.org]

- 14. How to Perform Protein Quantification for Western Blot Analysis of White Adipose Tissue? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Western blot analysis of adipose tissue [bio-protocol.org]

- 16. journals.plos.org [journals.plos.org]

The Discovery and Scientific History of Raspberry Ketone: A Technical Review

Abstract

Raspberry ketone, the primary aromatic compound responsible for the characteristic scent of red raspberries, has a long history of use in the fragrance and food industries. More recently, it has gained significant attention as a weight-loss supplement. This technical guide provides an in-depth review of the discovery, history, and scientific investigation into the biological activities of raspberry ketone. It details the initial isolation and characterization, early industrial applications, and the subsequent exploration of its metabolic effects. This document summarizes key experimental findings, presents quantitative data in tabular format for comparative analysis, and outlines the methodologies of pivotal studies. Furthermore, it includes visualizations of proposed signaling pathways and experimental workflows to elucidate the scientific journey of this phenolic compound.

Discovery and Physicochemical Properties

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl) butan-2-one, is a naturally occurring phenolic compound found in a variety of fruits, including raspberries, cranberries, and blackberries[1]. It is the principal molecule that imparts the distinctive aroma to red raspberries (Rubus idaeus)[2][3]. While it is a key component of raspberry's complex flavor profile, which consists of over 200 molecules, its natural abundance is remarkably low, with yields of only 1–4 mg per kilogram of fruit[1][4][5][6][7].

Its long-standing use as a flavoring agent in foods, soft drinks, and ice cream, as well as a fragrance in cosmetics and perfumes, led to its classification as a "Generally Recognized As Safe" (GRAS) substance by the U.S. Food and Drug Administration in 1965 for the small quantities used in flavoring[1][2][8]. Due to the high cost and inefficiency of natural extraction, raspberry ketone used in supplements and as a flavoring agent is predominantly synthesized chemically[2][4][9]. Industrial synthesis can be achieved through methods like a Claisen-Schmidt condensation followed by catalytic hydrogenation[1].

Table 1: Physicochemical Properties of Raspberry Ketone

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | [1] |

| Molar Mass | 164.204 g·mol⁻¹ | [1] |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 82 to 84 °C | [1] |

| pKa | 9.95 | [10] |

| logD (pH 7.4) | 1.84 | [10] |

| Aqueous Solubility | ~2.5 mg·mL⁻¹ | [10] |

Transition to a Weight-Loss Supplement

The investigation into raspberry ketone's potential as a weight-loss agent was prompted by its structural similarity to capsaicin (from chili peppers) and synephrine, two molecules known to affect metabolism[4][11][12]. Researchers hypothesized that raspberry ketone might exert similar metabolic-boosting effects[4]. This hypothesis led to a series of in vitro and animal studies to explore its biological activities related to obesity and fat metabolism. Despite its popularity, there is a significant lack of clinical evidence in humans to support the weight-loss claims[4][12][13].

Proposed Mechanisms of Action and Preclinical Evidence

Preclinical research suggests that raspberry ketone may influence lipid metabolism through several mechanisms, primarily studied in cell cultures and rodent models.

Stimulation of Lipolysis and Fatty Acid Oxidation

The most cited proposed mechanism is the enhancement of norepinephrine-induced lipolysis[2][11][14]. Norepinephrine, a key hormone in the "fight or flight" response, stimulates the breakdown of stored fat (triglycerides) in adipocytes.

-

Increased Lipolysis: Studies on isolated rat fat cells demonstrated that raspberry ketone significantly increased norepinephrine-induced lipolysis. This effect was associated with the translocation of hormone-sensitive lipase (HSL) from the cytosol to lipid droplets, a critical step in fat breakdown[11][14].

-

Enhanced Fatty Acid Oxidation: In 3T3-L1 adipocytes (a mouse cell line), treatment with 10 µM of raspberry ketone was found to increase fatty acid oxidation, the process by which fats are burned for energy[15][16].

-

Gene Expression: Further studies in 3T3-L1 cells showed that raspberry ketone could upregulate the expression of genes involved in lipolysis and fatty acid oxidation, including HSL and adipose triglyceride lipase (ATGL)[2].

Modulation of Adiponectin

Adiponectin is a hormone secreted by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown. Higher levels of adiponectin are associated with lower body fat.

-

Increased Secretion: Research on 3T3-L1 adipocytes showed that raspberry ketone increased both the expression and secretion of adiponectin[4][15][16]. This finding suggested a potential mechanism by which raspberry ketone could improve metabolic health[17].

Inhibition of Adipogenesis

Adipogenesis is the process by which pre-adipocytes differentiate into mature, fat-storing adipocytes.

-

Suppression of Adipogenic Genes: Raspberry ketone was found to suppress the differentiation of 3T3-L1 pre-adipocytes by reducing the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα)[2].

Induction of "Browning" in White Adipose Tissue

Promoting white adipose tissue (WAT) to take on characteristics of brown adipose tissue (BAT), a process known as "browning," is a therapeutic strategy for obesity because brown-like adipocytes are more metabolically active.

-

Increased Browning Markers: A study demonstrated that 100 µM of raspberry ketone induced the browning of 3T3-L1 cells by increasing mitochondrial biogenesis and the expression of browning-specific proteins like UCP-1 and PGC-1α[18][19].

The diagram below illustrates the proposed signaling pathways influenced by raspberry ketone in adipocytes.

Key Experimental Protocols and Data

The scientific understanding of raspberry ketone is built upon several key in vitro and in vivo experiments.

In Vitro Studies with 3T3-L1 Adipocytes

Experimental Protocol: The 3T3-L1 mouse pre-adipocyte cell line is a standard model for studying adipogenesis and fat metabolism.

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and then induced to differentiate into mature adipocytes using a standard hormonal cocktail (e.g., insulin, dexamethasone, and IBMX).

-

Treatment: Mature adipocytes are treated with varying concentrations of raspberry ketone (e.g., 10 µM) for a specified duration[15][16].

-

Analysis:

-

Lipolysis: Measured by quantifying the amount of glycerol released into the cell culture medium.

-

Adiponectin Secretion: Measured using an immunoassay (e.g., ELISA) on the culture medium[15].

-

Gene Expression: Analyzed using techniques like RT-PCR to quantify the mRNA levels of target genes (e.g., Adipoq, HSL, PPARg).

-

Lipid Accumulation: Visualized and quantified by staining intracellular lipid droplets with Oil Red O[15].

-

Table 2: Summary of Quantitative Data from In Vitro Studies

| Parameter | Cell Line | RK Concentration | Result | Reference |

| Lipolysis | 3T3-L1 Adipocytes | 10 µM | Significant increase | [15][16] |

| Adiponectin Secretion | 3T3-L1 Adipocytes | 10 µM | Increased | [15][16] |

| Fatty Acid Oxidation | 3T3-L1 Adipocytes | 10 µM | Increased | [15][16] |

| Lipid Accumulation | 3T3-L1 Adipocytes | 10 µM | Suppressed | [15][16] |

| Adipogenesis (Gene Expression) | 3T3-L1 Pre-adipocytes | Not specified | Reduced expression of C/EBPα, PPARγ | [2] |

| WAT Browning (Protein Expression) | 3T3-L1 Adipocytes | 100 µM | Increased expression of UCP-1, PGC-1α | [18] |

In Vivo Studies in Rodent Models

Experimental Protocol: Animal studies have been crucial in evaluating the systemic effects of raspberry ketone. A common experimental design is as follows:

-

Animal Model: Male mice (e.g., ICR strain) or rats are used[11].

-

Diet-Induced Obesity: Animals are fed a high-fat diet (HFD) for several weeks to induce obesity[11].

-

Treatment Groups:

-

Control Group: Fed a standard or HFD.

-

Treatment Groups: Fed an HFD supplemented with raspberry ketone at different concentrations (e.g., 0.5%, 1%, or 2% of the diet by weight) for a period of 5-10 weeks[11].

-

-

Measurements:

The workflow for a typical animal study is visualized below.

Table 3: Summary of Quantitative Data from In Vivo (Rodent) Studies

| Parameter | Animal Model | RK Dosage | Duration | Result | Reference |

| Body Weight Gain | Mice on HFD | 0.5%, 1%, or 2% of diet | 10 weeks | Prevented HFD-induced elevation | [11] |

| Visceral Adipose Tissue Weight | Mice on HFD | 0.5%, 1%, or 2% of diet | 10 weeks | Prevented HFD-induced elevation | [11] |

| Hepatic Triacylglycerol Content | Mice on HFD | 1% of diet | 5 weeks (after obesity induction) | Decreased | [11] |

| Body Weight Gain | Ovariectomized Rats | 160 mg/kg (gavage) | 8 weeks | Significantly reduced (223.6g vs 191.8g) | [18] |

Summary of Scientific Evidence and Future Directions

The journey of raspberry ketone from a simple flavor compound to a popular weight-loss supplement is a compelling case study in nutritional science and marketing.

The preclinical evidence from cell culture and rodent studies is promising, suggesting that raspberry ketone can alter lipid metabolism by increasing norepinephrine-induced lipolysis, enhancing adiponectin secretion, and potentially promoting the browning of white adipose tissue[2][4][11][15][18]. However, these findings come with significant caveats. The doses used in animal studies are exceptionally high and not realistically achievable through diet or standard supplementation in humans[4].

Crucially, there is a complete absence of robust, placebo-controlled clinical trials in humans to validate these preclinical findings[4][12]. The only human study available involved a multi-ingredient supplement, making it impossible to attribute any observed effects solely to raspberry ketone[4]. Therefore, for the scientific and drug development community, raspberry ketone remains a compound with interesting biological activities in vitro and in animal models, but its efficacy and long-term safety as a weight-loss aid in humans are unproven. Future research must focus on well-designed human clinical trials to determine if the promising preclinical data translates into tangible and safe therapeutic benefits.

References

- 1. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raspberry Ketone - Molecule of the Month - May 2012 - HTML-only version [chm.bris.ac.uk]

- 4. Do Raspberry Ketones Really Work? A Detailed Review [healthline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A process for synthesis of raspberry ketone – RnD News [rndnewsindia.com]

- 8. livescience.com [livescience.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anti-obese action of raspberry ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]

- 13. examine.com [examine.com]

- 14. Anti-obese action of raspberry ketone. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]

- 17. clinikally.com [clinikally.com]

- 18. Raspberry ketone induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone, is a phenolic compound naturally occurring in raspberries and other fruits.[1][2] It is a significant contributor to the aroma of raspberries.[3][4] Beyond its use as a fragrance and flavoring agent, raspberry ketone has garnered attention in the pharmaceutical and nutraceutical industries for its potential biological activities, including its role as a PPAR-α agonist. This guide provides a comprehensive overview of the physicochemical properties of 4-(4-hydroxyphenyl)-2-butanone, offering critical data and methodologies for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior, from formulation and stability to its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the key physicochemical data for 4-(4-hydroxyphenyl)-2-butanone.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |

| Molecular Weight | 164.20 g/mol | [1][5][6][7][8] |

| Appearance | White needle-like crystalline or granular solid; Colorless crystals | [1][4] |

| Odor | Sweet, fruity, raspberry preserves-like | [1][3] |

| Melting Point | 81-85 °C | [3][4][9] |

| Boiling Point | 200 °C at 760 mmHg (decomposes) | [1][3][4][10] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated); 40 Pa at 25 °C | [3][4][5][10] |

| Flash Point | > 93.33 °C (> 200 °F) | [10] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Very slightly soluble; Insoluble; 1.346e+004 mg/L at 25°C (estimated) | [3][4][10] |

| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, propylene glycol, ethanol, ether, and volatile oils. Insoluble in paraffin oil and isopropyl myristate. 95% ethanol: 50 mg/mL. | [3][4][10] |

| pKa | 9.99 ± 0.15 (Predicted) | [3][4] |

| logP (o/w) | 1.309 (estimated); 0.935-1.33 at 20°C | [3][4][10] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific data. Below are generalized methodologies for determining some of the key physicochemical properties of 4-(4-hydroxyphenyl)-2-butanone.

Determination of Melting Point

The melting point of 4-(4-hydroxyphenyl)-2-butanone can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased.

-

The temperature range at which the substance first begins to melt to when it is completely liquid is recorded as the melting point.

Determination of Solubility

A common method for determining the solubility of a compound is the gravimetric method.[11]

Methodology:

-

An excess amount of 4-(4-hydroxyphenyl)-2-butanone is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1][6]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to obtain information about the electronic transitions within the molecule.

Biological Activity and Signaling Pathway

4-(4-hydroxyphenyl)-2-butanone has been shown to exhibit biological activity, notably as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist. PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Caption: PPAR-α signaling pathway activated by Raspberry Ketone.

Experimental Workflow for Physicochemical Analysis

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like 4-(4-hydroxyphenyl)-2-butanone.

Caption: General workflow for physicochemical analysis.

References

- 1. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Hydroxyphenyl)-2-butanon | 5471-51-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 5471-51-2 CAS MSDS (Raspberry Ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Butanone, 4-(4-hydroxyphenyl)- [webbook.nist.gov]

- 7. 4-(4-Hydroxyphenyl)-2-butanone, 98% | Fisher Scientific [fishersci.ca]

- 8. 2-Butanone, 4-(4-hydroxyphenyl)- [webbook.nist.gov]

- 9. 4-(4-Hydroxyphenyl)-2-butanone 99 5471-51-2 [sigmaaldrich.com]

- 10. raspberry ketone, 5471-51-2 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Butanone, 4-(4-hydroxyphenyl)- [webbook.nist.gov]

The Therapeutic Potential of 4-(4-hydroxyphenyl)-2-butanone: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Future Research Directions

Introduction

4-(4-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone (RK), is a phenolic compound naturally occurring in raspberries and other fruits. It has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the context of metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the existing preclinical evidence, delves into the underlying molecular mechanisms of action, and outlines detailed experimental protocols for researchers and drug development professionals. While preclinical findings are promising, it is crucial to note that clinical evidence in humans remains limited and requires further investigation.

Pharmacokinetics and Metabolism

Preclinical studies in rodents have demonstrated that raspberry ketone is rapidly absorbed and metabolized. The pharmacokinetic profile varies between species and is influenced by factors such as sex and diet.

| Parameter | Species | Dose | Tmax | Cmax | Absolute Oral Bioavailability | Reference |

| Time to Maximum Concentration (Tmax) | Rat (Sprague Dawley) | Not Specified | 1 h | - | - | [1] |

| Mouse | 200 mg/kg (oral gavage) | ~15 min | - | - | [2] | |

| Maximum Concentration (Cmax) | Rat (Sprague Dawley) | Not Specified | - | 1591.02 ± 64.76 ng/ml | - | [1] |

| Absolute Oral Bioavailability | Rat (Sprague Dawley) | Not Specified | - | - | 86.28% | [1] |

| Area Under the Curve (AUC) | Mouse (Male) | 200 mg/kg (oral gavage) | - | - | 675 nmol/mLmin⁻¹ | [2] |

| Mouse (Female) | 200 mg/kg (oral gavage) | - | - | 566 nmol/mLmin⁻¹ | [2] | |

| Mouse (Obese) | 200 mg/kg (oral gavage) | - | - | 1197 nmol/mLmin⁻¹ | [2] | |

| Mouse (Lean) | 200 mg/kg (oral gavage) | - | - | 679 nmol/mLmin⁻¹ | [2] |

Table 1: Pharmacokinetic Parameters of 4-(4-hydroxyphenyl)-2-butanone in Rodents. This table summarizes key pharmacokinetic parameters of raspberry ketone observed in preclinical studies.

Therapeutic Potential in Metabolic Disorders

A significant body of preclinical research suggests that 4-(4-hydroxyphenyl)-2-butanone may have a beneficial impact on obesity and related metabolic complications.

Anti-Obesity Effects

In vivo studies using rodent models of diet-induced obesity have consistently shown that supplementation with raspberry ketone can mitigate weight gain and reduce the accumulation of visceral fat.[3]

| Animal Model | Diet | Raspberry Ketone Dose | Duration | Key Findings | Reference |

| Mice | High-Fat Diet | 0.5%, 1%, or 2% of diet | 10 weeks | Prevented high-fat diet-induced increases in body weight, liver weight, and visceral adipose tissue. | [3] |

| Mice | High-Fat Diet | 1% of diet | 5 weeks (after 6 weeks of HFD) | Decreased body weight, liver weight, visceral adipose tissue, and hepatic triacylglycerol content. | [3] |

| Ovariectomized Rats | Standard Diet | 160 mg/kg (gavage) | 8 weeks | Significantly reduced body weight gain and the amount of inguinal adipose tissue. | [4] |

| Mice | High-Fat Diet | 165, 330, and 500 mg/kg | 10 days | Retarded gain in body weights. However, higher doses (330 and 500 mg/kg) were associated with mortality. | [5] |

Table 2: In Vivo Anti-Obesity Effects of 4-(4-hydroxyphenyl)-2-butanone. This table presents a summary of key in vivo studies investigating the anti-obesity effects of raspberry ketone.

Hepatoprotective Effects

Raspberry ketone has also demonstrated protective effects against the development of non-alcoholic fatty liver disease (NAFLD) in animal models. These effects are attributed to its ability to reduce hepatic lipid accumulation and inflammation.

Molecular Mechanisms of Action

The therapeutic effects of 4-(4-hydroxyphenyl)-2-butanone are believed to be mediated through the modulation of several key signaling pathways involved in lipid metabolism and energy homeostasis.

Activation of PPAR-α Signaling

One of the primary proposed mechanisms is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating fatty acid oxidation.[6] Activation of PPAR-α by raspberry ketone leads to the increased expression of genes involved in lipid catabolism.[6]

Modulation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes to generate ATP. While the direct interaction is not fully elucidated, raspberry ketone has been suggested to indirectly activate AMPK, leading to enhanced fatty acid oxidation and glucose uptake.

References

- 1. Impairments of hepatic gluconeogenesis and ketogenesis in PPARα-deficient neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raspberry ketone induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Raspberry Ketone: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is a phenolic secondary metabolite naturally occurring in a variety of plants, most notably in red raspberries (Rubus idaeus), where it serves as the primary aroma compound.[1][2] Beyond its significant contribution to flavor and fragrance, raspberry ketone is a subject of growing scientific interest due to its diverse biological activities and potential therapeutic applications.[3] This technical guide provides an in-depth exploration of raspberry ketone from a botanical and biochemical perspective, focusing on its biosynthesis, physiological roles within the plant, and the analytical methodologies employed for its study. The information presented herein is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Biosynthesis of Raspberry Ketone

The biosynthesis of raspberry ketone is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[4] The pathway commences with the amino acid phenylalanine or, in some species, tyrosine.[5] A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a central intermediate that stands at a critical metabolic branch point.[4][6] From here, the dedicated pathway to raspberry ketone involves two key enzymatic steps.

First, Benzalacetone Synthase (BAS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to produce 4-hydroxybenzalacetone.[4][6] Subsequently, Benzalacetone Reductase (BAR) , also known as Raspberry Ketone/Zingerone Synthase 1 (RZS1), reduces the double bond of 4-hydroxybenzalacetone in an NADPH-dependent manner to yield raspberry ketone.[3][4][6]

The regulation of raspberry ketone biosynthesis is complex and can be influenced by developmental stages and environmental stimuli.[7] Competition for the precursor p-coumaroyl-CoA exists with other significant pathways, such as those leading to the production of flavonoids and lignin.[7][6]

Physiological Roles in Plants

The primary and most well-documented role of raspberry ketone in plants is as a key aroma and flavor compound, particularly in raspberry fruits.[2] This volatile phenolic compound is a major contributor to the characteristic scent of ripe raspberries, likely playing a role in attracting seed-dispersing animals.[4]

Beyond its role as an attractant, evidence suggests that raspberry ketone may also be involved in plant defense mechanisms. As a phenolic compound, it possesses antioxidant properties which can help mitigate oxidative stress within the plant.[8][9] Furthermore, some studies suggest a potential role for raspberry ketone and related phenylpropanoids in deterring herbivores and pathogens, although this area requires more extensive research.[10] The accumulation of raspberry ketone in specific tissues and at particular developmental stages, such as in ripe fruits, points towards a finely regulated and targeted physiological function.[4]

Quantitative Data on Raspberry Ketone Content

The concentration of raspberry ketone in plants is generally low, making its natural extraction a costly process.[11][12] The following tables summarize the reported quantities of raspberry ketone in various plant sources and under different experimental conditions.

Table 1: Raspberry Ketone Content in Natural Plant Sources

| Plant Species | Plant Part | Concentration | Reference(s) |

| Rubus idaeus (Raspberry) | Fruit | 1-4 mg/kg | [6][12][13] |

| Nicotiana tabacum (transgenic) | Flowers | 0.45 µg/g (fresh weight) | [4][14] |

| Nicotiana tabacum (transgenic) | Flowers (glycosides) | 4.5 µg/g (fresh weight) | [4][14] |

| Nicotiana benthamiana (transient expression) | Leaf | >30 µg/g (dry weight) | [6] |

| Catharanthus roseus (hairy root culture) | Hairy roots | up to 29 µg/g (dry weight) | [6][15] |

Table 2: Raspberry Ketone Production in Engineered Systems

| Host Organism | System | Titer | Reference(s) |

| Saccharomyces cerevisiae | Fermentation | up to 60 mg/L | [6] |

| Escherichia coli | Fed-batch culture | 62 mg/L | [5] |

| Cell-free system | In vitro synthesis | 55 mg/L | [11] |

Experimental Protocols

The accurate extraction and quantification of raspberry ketone from plant matrices are crucial for research and quality control. The following sections detail common methodologies.

Extraction of Raspberry Ketone from Plant Tissue

A widely used method for the extraction of raspberry ketone is solvent extraction, often followed by a purification step.

Protocol: Solvent Extraction

-

Sample Preparation: Homogenize fresh or freeze-dried plant tissue to a fine powder.

-

Extraction: Macerate the homogenized tissue in a suitable solvent, such as methanol or ethanol. Hot refluxing with methanol can also be employed.[16][17] The ratio of solvent to plant material typically ranges from 5:1 to 10:1 (v/w).[17]

-

Filtration: Separate the extract from the solid plant material by filtration or centrifugation.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques such as liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds. For instance, impurities can be removed by chemical methods, and carbonyl compounds can be isolated.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of raspberry ketone.

Protocol: HPLC-DAD/UV Analysis

-

Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent like acetonitrile.[18] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[16][18]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of acid, e.g., 0.1% phosphoric acid) is typical.[19]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[20]

-

Detection: UV detection is typically set at around 275-280 nm.[18]

-

-

Quantification: Prepare a calibration curve using a series of raspberry ketone standards of known concentrations.[18] The concentration of raspberry ketone in the sample is determined by comparing its peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like raspberry ketone.

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted sample is often derivatized to increase its volatility and improve chromatographic performance, although direct analysis is also possible.

-

Chromatographic Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the separation of compounds.

-

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Identification and Quantification: Identification is based on the comparison of the retention time and mass spectrum of the analyte with those of an authentic standard.[21] Quantification is achieved by creating a calibration curve with standards.

Conclusion

Raspberry ketone stands as a fascinating secondary metabolite with a well-defined biosynthetic pathway originating from the versatile phenylpropanoid metabolism. While its role as a key aroma compound is firmly established, ongoing research continues to unveil its potential physiological functions within plants, including defense and stress response. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of raspberry ketone, which is essential for advancing our understanding of its biochemistry and for the development of novel applications in the pharmaceutical and nutraceutical industries. The ability to produce raspberry ketone in engineered microbial and cell-free systems opens new avenues for its sustainable production and further investigation.

References

- 1. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new raspberry ketone synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. shokubai.org [shokubai.org]

- 14. Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN103553893B - Method for extracting raspberry ketone from raspberry - Google Patents [patents.google.com]

- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 19. researchgate.net [researchgate.net]

- 20. scirp.org [scirp.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(4-hydroxyphenyl)-2-butanone from Phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a phenolic compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. Its synthesis from phenol can be achieved through several strategic routes, each with distinct advantages and challenges. This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-hydroxyphenyl)-2-butanone from phenol, focusing on three primary methods: Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one, direct reaction of phenol with methyl vinyl ketone, and a two-step process involving the synthesis of 4-hydroxybutan-2-one as an intermediate. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the laboratory-scale synthesis and characterization of this versatile compound.

Introduction

4-(4-hydroxyphenyl)-2-butanone is a natural product found in raspberries and other fruits, prized for its characteristic aroma. Beyond its use as a fragrance and flavoring agent, it has garnered attention for its potential biological activities, including its role in lipid metabolism and as an activator of peroxisome proliferator-activated receptor-α (PPAR-α). The synthesis of this compound from readily available starting materials like phenol is a topic of ongoing research and industrial importance. This document outlines established synthetic protocols, providing detailed procedural information and expected outcomes.

Synthetic Pathways from Phenol

The synthesis of 4-(4-hydroxyphenyl)-2-butanone from phenol can be approached via several pathways. Below are detailed protocols for three common methods.

Method 1: Friedel-Crafts Alkylation of Phenol with 4-Hydroxybutan-2-one

This method involves the direct alkylation of phenol with 4-hydroxybutan-2-one in the presence of an acid catalyst. A variety of catalysts can be employed, including mineral acids and solid acid catalysts.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (e.g., 47 g, 0.5 mol) and a suitable solvent such as toluene (100 mL).

-

Catalyst Addition: Add the acid catalyst. For example, an acid-activated Montmorillonite clay (e.g., 5 g) can be used for a greener approach.[1] Alternatively, sulfuric acid (e.g., 9.8 g, 0.1 mol) can be carefully added while cooling the flask in an ice bath.

-

Addition of Alkylating Agent: Slowly add 4-hydroxybutan-2-one (e.g., 44 g, 0.5 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 25-30 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 100-130 °C) and maintain it for a designated time (e.g., 4-8 hours) with continuous stirring.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off and wash with a small amount of toluene.

-

Wash the organic phase with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 35-81% (selectivity) | [1] |

| Phenol:4-hydroxybutan-2-one Molar Ratio | 1:1 to 3:1 | [1] |

| Reaction Temperature | 100-150 °C | [1] |

| Reaction Time | 1-24 hours | [1] |

Synthesis Workflow:

References

Application Notes and Protocols for the Extraction of Raspberry Ketone from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of raspberry ketone, a valuable phenolic compound, from various natural sources. The methodologies outlined below cover solvent-based extraction, distillation, and enzymatic-assisted techniques, offering a comparative overview to aid in the selection of the most suitable method for specific research and development applications.

Introduction

Raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] is the primary aroma compound in red raspberries (Rubus idaeus). Beyond its use in the flavor and fragrance industry, it has garnered significant interest for its potential therapeutic properties. However, the direct extraction from raspberries yields very low quantities, typically in the range of 1-4 mg per kilogram of fruit, making this process economically challenging. Consequently, alternative natural sources and innovative extraction techniques are actively being explored. This document details protocols for three primary extraction methods and subsequent purification steps.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data for different methods of raspberry ketone extraction from natural sources, providing a basis for methodological comparison.

| Extraction Method | Natural Source | Key Parameters | Yield | Reference |

| Ultrasonic-Assisted Solvent Extraction | Red Raspberry (Rubus idaeus) | Solvent: 85% EthanolRatio: 1:15 (g/mL)Time: 50 minTemperature: 40°C | ~2.8 µg/g | [1] |

| Red Raspberry (Rubus idaeus) | Solvent: 60-98% EthanolRatio: 5-15 times raw material weightTime: 0.5-1 h (2-5 times)Ultrasonic Power: 400-800WTemperature: 40-65°C | Not specified | [2] | |

| Steam Distillation | General Plant Material | Method: Direct steam distillation.Note: Yield is generally lower than solvent extraction but produces a purer initial extract. | Yield varies significantly with source material. | [3][4] |

| Enzymatic-Assisted Extraction | Birch Bark (Betula sp.) Precursors (Rhododendrol glycosides) | Step 1 (Hydrolysis): β-glucosidase (1 mg/mL) at 40°C, pH 5.5 for 2h.Step 2 (Oxidation): Alcohol Dehydrogenase (ADH) | Up to 82.1% conversion from precursor. | [5] |

| Birch Bark (Betula alba) Precursors | Step 1 (Hydrolysis): Commercial β-glucosidase.Step 2 (Oxidation): Candida boidinii (ADH activity) | 44.5% conversion from precursor. | [5] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Ethanol Extraction from Red Raspberries

This protocol details an efficient method for extracting raspberry ketone from red raspberry fruit using ultrasonic assistance.

Materials and Equipment:

-

Fresh or frozen red raspberries

-

Ethanol (99.5%)

-

Deionized water

-

Ultrasonic bath with temperature control

-

Homogenizer/blender

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh a known quantity of fresh or frozen raspberries. Homogenize the fruit into a fine pulp.

-

Solvent Preparation: Prepare an 85% ethanol solution by mixing 85 parts of 99.5% ethanol with 15 parts of deionized water.

-

Extraction:

-

Place the raspberry pulp in a flask.

-

Add the 85% ethanol solution at a solid-to-liquid ratio of 1:15 (g/mL).

-

Place the flask in an ultrasonic bath set to 40°C.

-

Sonicate for 50 minutes.

-

-

Filtration: After extraction, filter the mixture through a Büchner funnel to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous extract contains the crude raspberry ketone.

Protocol 2: Steam Distillation for Raspberry Ketone Extraction

This protocol provides a general method for extracting volatile compounds like raspberry ketone from plant material using steam distillation.

Materials and Equipment:

-

Plant material (e.g., raspberry pomace)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)

-

Heating mantle or steam generator

-

Separatory funnel

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the biomass flask. Add water to the boiling flask (if using direct steam generation).

-

Distillation:

-

Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the raspberry ketone.

-

The steam and volatile compound mixture will then travel to the condenser.

-

Cool water circulating through the condenser will condense the vapor into a liquid distillate, which is collected in the receiving flask.

-

-

Extraction from Distillate:

-

Transfer the distillate to a separatory funnel.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to separate the raspberry ketone from the aqueous phase.

-

Repeat the extraction 2-3 times to maximize recovery.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to obtain the crude raspberry ketone.

-

Protocol 3: Two-Step Enzymatic-Assisted Extraction from Birch Bark Precursors

This protocol describes the enzymatic conversion of rhododendrol glycosides, found in sources like birch bark, to raspberry ketone.

Materials and Equipment:

-

Birch bark extract containing rhododendrol glycosides

-

β-glucosidase (e.g., from almonds)

-

Alcohol dehydrogenase (ADH)

-

NAD(P)+ as a cofactor

-

pH meter and buffers (e.g., sodium acetate, phosphate buffer)

-

Incubator/shaker

-

Centrifuge

-

Ethyl acetate for extraction

Procedure:

-

Step 1: Enzymatic Hydrolysis of Rhododendrol Glycosides

-

Prepare a solution of the birch bark extract in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.5).

-

Add β-glucosidase to the solution (e.g., at a concentration of 1 mg/mL).

-

Incubate the mixture at 40°C with gentle shaking for approximately 2 hours to hydrolyze the glycosidic bonds, releasing rhododendrol.

-

-

Step 2: Enzymatic Oxidation of Rhododendrol

-

After the hydrolysis step, adjust the pH of the solution to the optimal pH for the chosen ADH (this may require a buffer exchange).

-

Add the alcohol dehydrogenase and the necessary cofactor (NAD(P)+).

-

Incubate the reaction mixture until the conversion of rhododendrol to raspberry ketone is complete (this can be monitored by HPLC).

-

-

Extraction of Raspberry Ketone:

-

Once the reaction is complete, extract the raspberry ketone from the aqueous solution using ethyl acetate.

-

Perform multiple extractions to ensure a high recovery rate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Protocol 4: Purification of Crude Raspberry Ketone Extract

This protocol outlines the purification of crude raspberry ketone obtained from the extraction methods described above, using macroporous resin chromatography followed by crystallization.

Materials and Equipment:

-

Crude raspberry ketone extract

-

Macroporous adsorbent resin (e.g., AB-8 or XAD-series)

-

Chromatography column

-

Ethanol (for elution)

-

Deionized water

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Macroporous Resin Chromatography:

-

Pack a chromatography column with the selected macroporous resin and equilibrate it with deionized water.

-

Dissolve the crude raspberry ketone extract in a minimal amount of a suitable solvent and load it onto the column.

-

Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elute the raspberry ketone from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing raspberry ketone.

-

-

Concentration: Combine the fractions rich in raspberry ketone and concentrate them using a rotary evaporator to remove the ethanol.

-

Crystallization:

-

Dissolve the concentrated raspberry ketone residue in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

-

Collect the raspberry ketone crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum. Recrystallization from toluene is also a reported method.[6]

-

Visualizations

Below are diagrams illustrating the experimental workflows described.

Caption: General workflow for raspberry ketone extraction.

Caption: Enzymatic-assisted extraction pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. earthyard.com.au [earthyard.com.au]

- 4. scialert.net [scialert.net]

- 5. An ADH toolbox for raspberry ketone production from natural resources via a biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2637312C1 - Method for raspberry ketone production - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone, is a phenolic compound that imparts the characteristic aroma to raspberries. It is widely used in the food industry as a flavoring agent and has gained significant popularity as an ingredient in dietary supplements marketed for weight loss. Accurate and reliable quantification of Raspberry Ketone in various matrices, such as dietary supplements and biological samples, is crucial for quality control, dosage verification, and pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the quantification of 4-(4-hydroxyphenyl)-2-butanone using High-Performance Liquid Chromatography (HPLC) with different detection methods. The protocols are designed to be readily implemented in a laboratory setting.

Experimental Protocols

Two primary HPLC methods are detailed below: a gradient HPLC method with Diode Array Detection (DAD) for comprehensive analysis and an isocratic HPLC method with UV detection for routine quality control.

Protocol 1: Gradient HPLC-DAD Method for Comprehensive Analysis

This method is suitable for the quantification of 4-(4-hydroxyphenyl)-2-butanone in liquid and solid dietary supplements and provides high resolution and sensitivity.

1. Materials and Reagents

-

4-(4-hydroxyphenyl)-2-butanone analytical standard (≥98.5% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Analytical column: ODS-2 (C18), 250 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-15 min: 30% B (70% A)

-

15-35 min: 80% B (20% A)

-

35-40 min: 100% B (0% A)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 1 µL[1]

-

Column Temperature: 40°C

-

Detection Wavelength: 279 nm[1]

4. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-(4-hydroxyphenyl)-2-butanone standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 2.0 mg/L.[1]

5. Sample Preparation

-

Liquid Supplements:

-

Thoroughly mix the liquid supplement.

-

Accurately transfer a known volume of the liquid sample (e.g., 1 mL) into a volumetric flask.

-

Dilute with methanol to a suitable concentration.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Solid Supplements (Capsules/Tablets):

-

Determine the average weight of the capsule/tablet content.

-

Grind the contents of several capsules/tablets to a fine, homogeneous powder.

-

Accurately weigh a portion of the powder equivalent to a single dose.

-

Transfer the powder to a volumetric flask.

-

Add a known volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

-

Dilute to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

6. Method Validation Parameters

-

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of >0.999 is desirable.[1]

-

Precision: Intra- and inter-day precision should be evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.[1]

-

Accuracy: Accuracy can be assessed by performing a recovery study. Spike a known amount of the standard into a sample matrix and calculate the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.[1]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Protocol 2: Isocratic HPLC-UV Method for Routine Analysis

This method offers a simpler and faster approach for routine quality control of 4-(4-hydroxyphenyl)-2-butanone in supplements.

1. Materials and Reagents

-

Same as Protocol 1.

2. Instrumentation

-

HPLC system with an isocratic pump, autosampler, and UV-Vis detector.

-

Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at 30°C

-

Detection Wavelength: 275 nm

4. Preparation of Standard and Sample Solutions

-

Follow the same procedures as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data for different HPLC methods used for the analysis of 4-(4-hydroxyphenyl)-2-butanone.

Table 1: Chromatographic Conditions and Performance

| Parameter | HPLC-DAD Method[1] | Isocratic HPLC-UV Method | UHPLC-QqQ-MS/MS Method |

| Column | ODS-2 (C18), 250x4.6mm, 5µm | C18, 150x4.6mm, 5µm | Acquity UPLC BEH C18, 50x2.1mm, 1.7µm |

| Mobile Phase | A: Water, B: Acetonitrile | Acetonitrile:Water (50:50) + 0.1% Phosphoric Acid | A: Water + 0.1% Acetic Acid, B: Acetonitrile + 0.1% Acetic Acid |

| Elution Mode | Gradient | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.45 mL/min |

| Detection | DAD at 279 nm | UV at 275 nm | MS/MS |

| Injection Volume | 1 µL | 10 µL | 3.5 µL |

Table 2: Method Validation Data

| Parameter | HPLC-DAD Method[1] | Spectrofluorimetric Method | UHPLC-QqQ-MS/MS Method |

| Linearity (R²) | 0.9999 | Not specified | Not specified |

| LOD | 0.6 mg/L | 60.63 ng/mL | 0.4 - 6.0 ng/mL |

| LOQ | 2.1 mg/L | 183.72 ng/mL | Not specified |

| Precision (%RSD) | < 1.2% | Not specified | < 5% |

| Accuracy (% Recovery) | 101% | 98.67% ± 1.74 | 80 - 120% |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: General experimental workflow for HPLC quantification.

Caption: Sample preparation workflow for liquid and solid supplements.

References

Application Notes and Protocols for Raspberry Ketone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of raspberry ketone (RK), a natural phenolic compound found in red raspberries, in various cell culture-based experiments. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and executing experiments to investigate the biological activities of raspberry ketone.

Overview of Raspberry Ketone's Biological Activities in Vitro

Raspberry ketone has garnered significant interest for its potential therapeutic properties. In vitro studies using various cell lines have demonstrated its involvement in several key cellular processes:

-

Metabolic Regulation: Raspberry ketone has been shown to influence lipid metabolism in adipocytes, primarily by promoting lipolysis and fatty acid oxidation.[1][2] It also suppresses lipid accumulation.[1][2]

-

Anti-inflammatory Effects: Studies have indicated that raspberry ketone can attenuate inflammatory responses in cell models.[3][4][5][6]

-

Anti-cancer Properties: Research suggests that raspberry ketone can inhibit the proliferation of various cancer cell lines and may induce cell cycle arrest.[7][8][9][10][11]

-

Melanogenesis Inhibition: Raspberry ketone glucoside, a derivative, has been shown to suppress melanin synthesis.[12]

Data Presentation: Effects of Raspberry Ketone on Cell Lines

The following tables summarize the quantitative data from various cell culture experiments investigating the effects of raspberry ketone.

Table 1: Effects of Raspberry Ketone on 3T3-L1 Adipocytes

| Concentration | Duration | Key Findings | Reference |

| 10 µM | Not Specified | Increased lipolysis, fatty acid oxidation, and adiponectin expression and secretion. Suppressed lipid accumulation. | [1][2] |

| 300 µM | 9 days (during differentiation) | Significantly reduced lipid accumulation. Downregulated the expression of C/EBPα, PPARγ, FABP4, and FAS. | [13] |

| 100 µM | Not Specified | Induced browning of 3T3-L1 cells by increasing mitochondrial biogenesis and the expression of browning-specific proteins (PRDM16, PGC-1α, UCP-1). | [14] |

Table 2: Anti-inflammatory Effects of Raspberry Ketone on BV2 Microglial Cells

| Cell Model | Raspberry Ketone Concentration | Key Findings | Reference |

| Palmitic acid (100 µM)-induced inflammation | 5, 20, 50 µM | Reduced the content of inflammatory factors (IL-6, IL-1β, TNF-α) in cells and culture medium. | [4][5] |

Table 3: Anti-proliferative Effects of Raspberry Ketone on Colorectal Cancer Cell Lines

| Cell Line | Raspberry Ketone Concentration | Duration | Key Findings | Reference |

| HCT116 | High, Medium, Low | 72 hours | Inhibited proliferation in a concentration-dependent manner. | [7] |

| LOVO | High, Medium, Low | 72 hours | Inhibited proliferation in a concentration-dependent manner. | [7] |

Experimental Protocols

Protocol for Studying the Effects of Raspberry Ketone on 3T3-L1 Adipocyte Differentiation and Lipolysis

Objective: To investigate the effect of raspberry ketone on adipogenesis and lipid metabolism in 3T3-L1 cells.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Raspberry Ketone (dissolved in a suitable solvent, e.g., DMSO)

-

Oil Red O staining solution

-

Lysis buffer for protein and RNA extraction

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS until confluent.

-

To induce differentiation, two days post-confluence (Day 0), change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (around Day 8-10).

-

-

Raspberry Ketone Treatment:

-

Prepare stock solutions of raspberry ketone in an appropriate solvent.

-

During the differentiation process (from Day 0) or on mature adipocytes, treat the cells with various concentrations of raspberry ketone (e.g., 10 µM, 100 µM, 300 µM).[1][13][14]

-

Include a vehicle control group treated with the same concentration of the solvent.

-

-

Analysis:

-

Lipid Accumulation: On Day 9 or 10, fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

-

Gene and Protein Expression: Harvest cells at different time points to analyze the expression of key adipogenic and lipolytic markers (e.g., PPARγ, C/EBPα, FAS, FABP4, HSL, ATGL) using RT-qPCR and Western blotting.[3][13]

-

Lipolysis Assay: Measure the release of glycerol or free fatty acids into the culture medium to assess the rate of lipolysis.

-

Adiponectin Secretion: Measure the concentration of adiponectin in the culture medium using an ELISA kit.[1][2]

-

Protocol for Assessing the Anti-inflammatory Effects of Raspberry Ketone in BV2 Microglial Cells

Objective: To determine the anti-inflammatory potential of raspberry ketone in a cell culture model of neuroinflammation.

Materials:

-

BV2 microglial cells

-

DMEM

-

FBS

-

Palmitic Acid (PA)

-

Raspberry Ketone

-

Reagents for RT-qPCR, Western blotting, and ELISA

Procedure:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% FBS.

-

-

Induction of Inflammation and Treatment:

-

Analysis of Inflammatory Markers:

-

Gene Expression: After the treatment period, extract RNA and perform RT-qPCR to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

-

Protein Expression: Collect cell lysates and perform Western blotting to analyze the protein levels of inflammatory markers.

-

Cytokine Secretion: Collect the cell culture medium and measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[4][5]

-

Signaling Pathways and Visualizations

Raspberry ketone exerts its effects through the modulation of several key signaling pathways.

Adiponectin and AMPK Signaling in Adipocytes

In 3T3-L1 adipocytes, raspberry ketone increases the expression and secretion of adiponectin.[1][2] Adiponectin can then act in an autocrine/paracrine manner to activate AMP-activated protein kinase (AMPK).[15][16][17] AMPK is a central regulator of energy metabolism. Its activation promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis, contributing to the anti-obesity effects of raspberry ketone.

Caption: Raspberry Ketone's effect on adipocyte metabolism.

Anti-inflammatory Signaling Cascade

Raspberry ketone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[18] In response to inflammatory stimuli like palmitic acid, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Raspberry ketone can suppress this activation, thereby reducing the production of these inflammatory mediators.

Caption: Anti-inflammatory action of Raspberry Ketone.

Experimental Workflow for Evaluating Raspberry Ketone